

# Spectroscopic Profile of 4-Chlorobenzofuran-3(2H)-one: A Technical Guide

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## Compound of Interest

Compound Name: 4-Chlorobenzofuran-3(2H)-one

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This technical guide provides a detailed overview of the spectroscopic data for the compound **4-Chlorobenzofuran-3(2H)-one**. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on the analysis of analogous structures. This guide is intended to support research and development activities by providing a foundational spectroscopic profile of the target molecule.

## Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **4-Chlorobenzofuran-3(2H)-one**, calculated using advanced computational algorithms. These predictions are based on the chemical environment of each nucleus within the molecule.

Table 1: Predicted  $^1\text{H}$  NMR Data for **4-Chlorobenzofuran-3(2H)-one**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.65	d	1H	H-7
7.40	t	1H	H-6
7.15	d	1H	H-5
4.70	s	2H	H-2

Solvent:  $\text{CDCl}_3$ , Reference: TMS ( $\delta = 0.00$  ppm). Predicted data.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **4-Chlorobenzofuran-3(2H)-one**

Chemical Shift ( $\delta$ , ppm)	Assignment
195.0	C-3 (C=O)
155.0	C-7a
135.0	C-6
130.0	C-4
125.0	C-5
120.0	C-3a
115.0	C-7
70.0	C-2

Solvent:  $\text{CDCl}_3$ . Predicted data.

## Expected Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For **4-Chlorobenzofuran-3(2H)-one**, the IR spectrum is expected to be characterized by the following key absorption bands.

Table 3: Expected Key IR Absorption Bands for **4-Chlorobenzofuran-3(2H)-one**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1715	Strong	C=O stretch (ketone)
1600-1450	Medium-Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ether)
~800-700	Strong	C-Cl stretch

The carbonyl (C=O) stretching vibration of the ketone group is anticipated to be a strong and sharp peak around 1715 cm<sup>-1</sup>[\[1\]](#)[\[2\]](#). The presence of the aromatic ring will give rise to characteristic C=C stretching bands in the 1600-1450 cm<sup>-1</sup> region. A strong absorption corresponding to the C-O stretching of the furanone ring is also expected. The carbon-chlorine bond will likely show a strong absorption in the fingerprint region.

## Expected Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For **4-Chlorobenzofuran-3(2H)-one** (C<sub>8</sub>H<sub>5</sub>ClO<sub>2</sub>), the following features are expected in its mass spectrum.

Table 4: Expected Mass Spectrometry Data for **4-Chlorobenzofuran-3(2H)-one**

m/z	Relative Abundance	Assignment
168	~33%	[M] <sup>+</sup> (with <sup>35</sup> Cl)
170	~11%	[M+2] <sup>+</sup> (with <sup>37</sup> Cl)

The molecular ion peak ([M]<sup>+</sup>) is expected to show a characteristic isotopic pattern due to the presence of chlorine. The peak corresponding to the molecule containing the <sup>35</sup>Cl isotope will appear at m/z 168, and the peak for the <sup>37</sup>Cl isotope ([M+2]<sup>+</sup>) will appear at m/z 170, with an intensity ratio of approximately 3:1[\[3\]](#). Common fragmentation pathways for related structures may involve the loss of CO, Cl, or the chlorophenyl group.

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

## NMR Spectroscopy

### Sample Preparation:

- Weigh 5-10 mg of the sample of **4-Chlorobenzofuran-3(2H)-one**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Transfer the solution to a 5 mm NMR tube.

### Data Acquisition:

- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 300 MHz or higher field NMR spectrometer.
- Use tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- For  $^{13}\text{C}$  NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

## IR Spectroscopy

### Sample Preparation:

- For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
- Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

### Data Acquisition:

- Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Typically, the spectrum is recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Mass Spectrometry

### Sample Preparation:

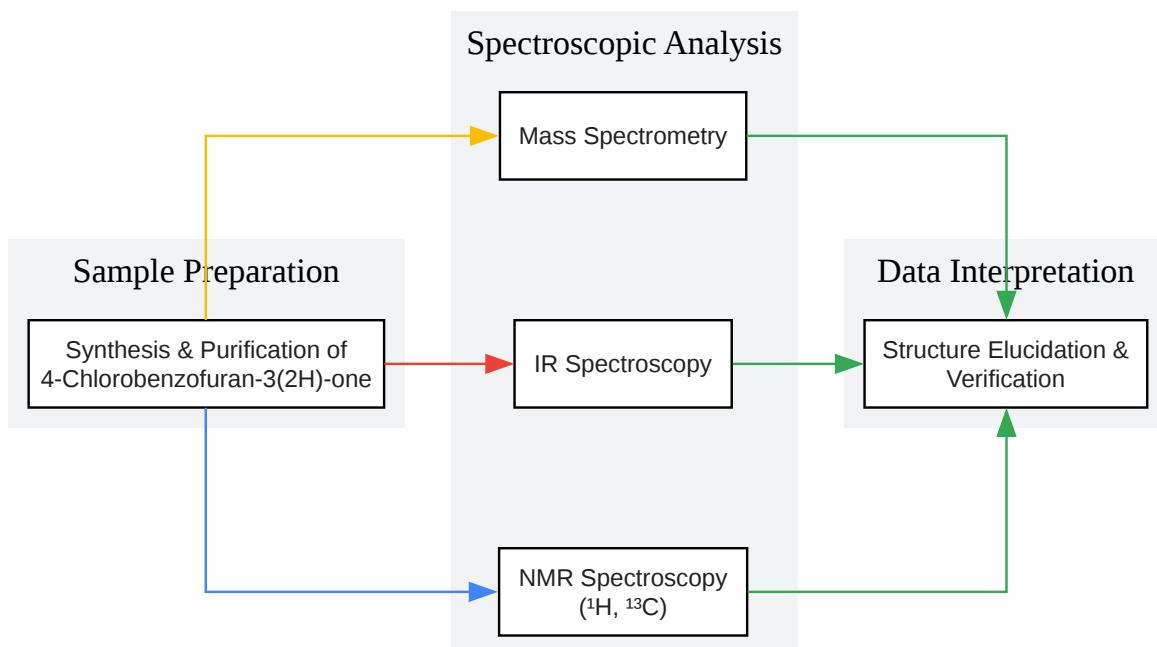
- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

### Data Acquisition:

- Obtain the mass spectrum using an electron ionization (EI) source.
- Set the mass analyzer to scan over a relevant m/z range (e.g., 50-300 amu).

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-Chlorobenzofuran-3(2H)-one**.



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Caption: Workflow for the spectroscopic analysis of **4-Chlorobenzofuran-3(2H)-one**.

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